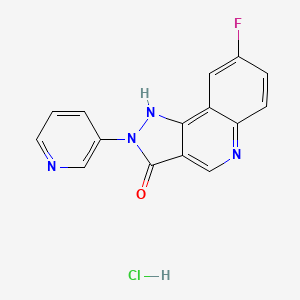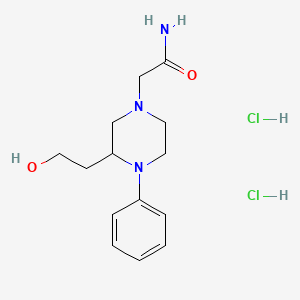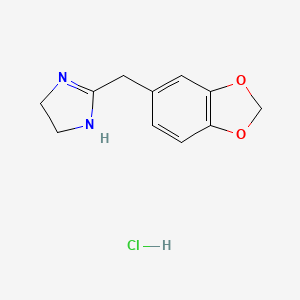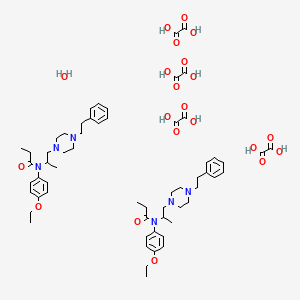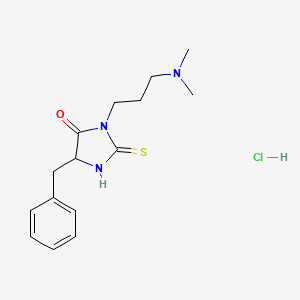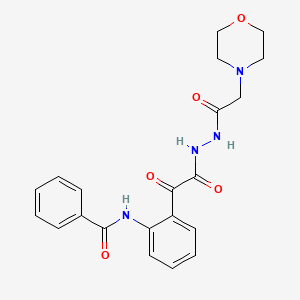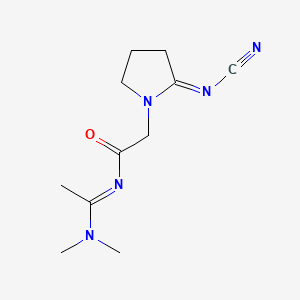
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then processed to isolate the desired product through crystallization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-Cyano-2-dimethylamino-1,3-dithiolane: Another compound with a cyanoimino group and dimethylamino group.
Uniqueness
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
159383-36-5 |
|---|---|
Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[1-(dimethylamino)ethylidene]acetamide |
InChI |
InChI=1S/C11H17N5O/c1-9(15(2)3)14-11(17)7-16-6-4-5-10(16)13-8-12/h4-7H2,1-3H3 |
InChI Key |
QZIWOGKNPJLBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)CN1CCCC1=NC#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


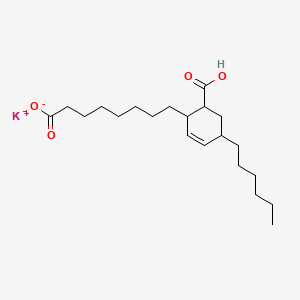


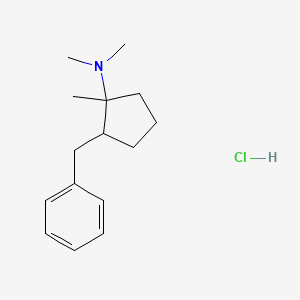
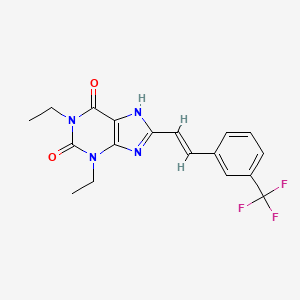
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
